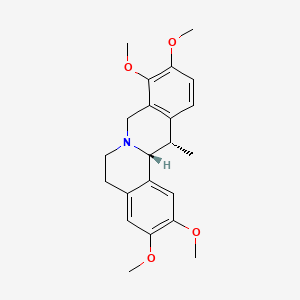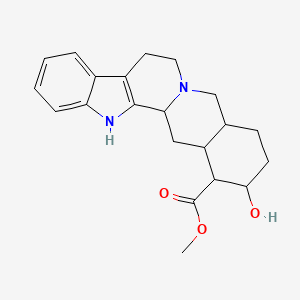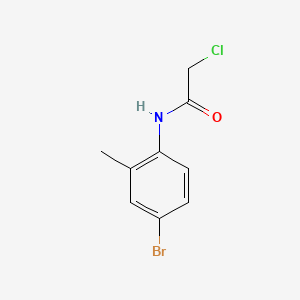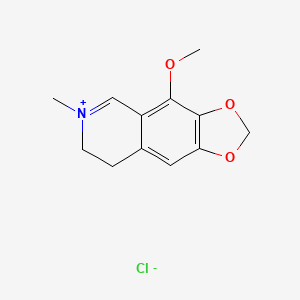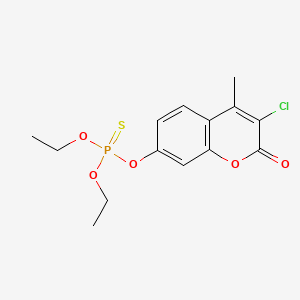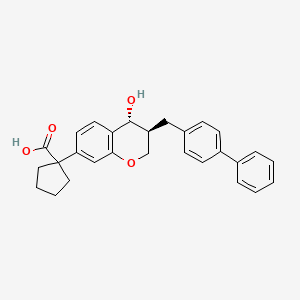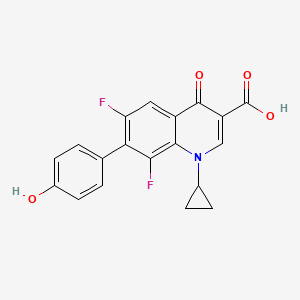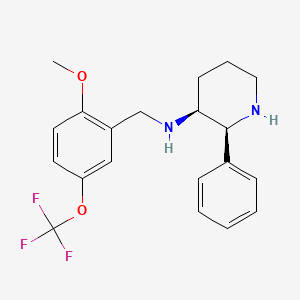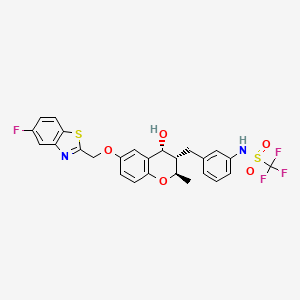
环病毒丁
描述
环维罗布辛D是一种从植物小叶黄杨(Buxus microphylla,俗称黄杨木)中提取的甾体生物碱。该化合物在中药中因其心血管益处而被传统使用。 据研究表明,它可以通过抑制电压门控钙通道来缓解炎症和神经性疼痛 .
科学研究应用
环维罗布辛D具有广泛的科学研究应用,包括:
化学: 用作研究甾体生物碱及其化学性质的模型化合物。
生物学: 研究其对细胞过程(如线粒体自噬和凋亡)的影响。
作用机制
生化分析
Biochemical Properties
Cyclovirobuxine D interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to activate Nrf2-mediated antioxidant responses , which is crucial for cellular defense against oxidative stress. Cyclovirobuxine D also inhibits voltage-gated Ca v 2.2 and Ca v 3.2 channels , which are involved in various cellular functions including muscle contraction and neurotransmitter release.
Cellular Effects
Cyclovirobuxine D has profound effects on various types of cells and cellular processes. It has been shown to protect against diabetic cardiomyopathy by ameliorating oxidative damage . In cancer cells, Cyclovirobuxine D inhibits cell proliferation and induces apoptosis . It also provokes mitophagy in lung cancer cells , a process that is crucial for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of Cyclovirobuxine D involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the KIF11-CDK1-CDC25C-CyclinB1 G 2 /M phase transition regulatory network and the NF‑κB/JNK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclovirobuxine D change over time. It has been shown to significantly ameliorate cardiac oxidative damage . The compound also exerts a remarkable cytoprotective effect against high glucose-induced neonatal rat cardiomyocyte damage .
Dosage Effects in Animal Models
The effects of Cyclovirobuxine D vary with different dosages in animal models. It has been found to have strong and persistent analgesic effects against several mouse models of pain, including carrageenan- and CFA-induced inflammatory pain and paclitaxel-mediated neuropathic hypersensitivity .
Metabolic Pathways
Cyclovirobuxine D is involved in various metabolic pathways. It has been found to suppress oxidative stress mainly by activation of the Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative damage.
Transport and Distribution
Cyclovirobuxine D is transported and distributed within cells and tissues. A study has shown that a self-nanoemulsifying drug delivery system can improve the bioavailability of Cyclovirobuxine D, suggesting its potential for enhanced transport and distribution .
Subcellular Localization
Current studies have shown that Cyclovirobuxine D can provoke mitophagy in lung cancer cells , suggesting its involvement in mitochondrial function
准备方法
合成路线和反应条件: 环维罗布辛D可以通过多种方法合成,包括制备纳米悬浮液以提高其溶解速率。 一种方法涉及湿法介质研磨,其中将化合物与稳定剂(如交联羧甲基纤维素钠和羟丙基甲基纤维素乙酸琥珀酸酯)一起研磨 . 另一种方法是设计自纳米乳化药物递送系统,从而提高化合物的生物利用度 .
工业生产方法: 环维罗布辛D的工业生产通常涉及从小叶黄杨植物中提取,然后进行纯化工艺以分离活性化合物。 还探讨了使用先进的药物递送系统,如纳米悬浮液和纳米乳剂,以提高其溶解度和生物利用度 .
化学反应分析
反应类型: 环维罗布辛D会发生各种化学反应,包括氧化、还原和取代。 研究表明,它可以通过p65/BNIP3/LC3轴诱导线粒体自噬,从而增强其在肺癌细胞中的凋亡诱导作用 .
常用试剂和条件: 环维罗布辛D反应中常用的试剂包括氧化剂、还原剂和各种溶剂。 这些反应的条件通常涉及控制温度和pH值,以确保化合物的稳定性和功效 .
主要产物: 环维罗布辛D反应形成的主要产物包括其氧化和还原形式,它们表现出不同的生物活性。 例如,它与p65/BNIP3/LC3轴的相互作用会导致癌细胞中线粒体自噬和凋亡的诱导 .
相似化合物的比较
环维罗布辛D在甾体生物碱中是独一无二的,因为它在心血管保护和疼痛管理方面发挥着双重作用。类似的化合物包括从黄杨属物种中提取的其他生物碱,如黄杨碱和黄杨宁。 这些化合物具有相似的化学结构,但它们的特定生物活性及其治疗应用有所不同 .
属性
IUPAC Name |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNAPBAUIVITMI-ABNIRSKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316983 | |
| Record name | Cyclovirobuxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860-79-7 | |
| Record name | Cyclovirobuxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclovirobuxine D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclovirobuxine D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclovirobuxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclovirobuxin D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOVIROBUXINE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51GY352868 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


